molecular formula C20H20N2O2 B3506194 2-acetyl-5-phenyl-1-(piperidin-1-yl)-3H-pyrrolizin-3-one

2-acetyl-5-phenyl-1-(piperidin-1-yl)-3H-pyrrolizin-3-one

Cat. No.: B3506194
M. Wt: 320.4 g/mol
InChI Key: SFEAJWOKHGZGKX-UHFFFAOYSA-N
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Description

2-acetyl-5-phenyl-1-(piperidin-1-yl)-3H-pyrrolizin-3-one is a synthetic organic compound that belongs to the class of pyrrolizine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrrolizine core with acetyl, phenyl, and piperidinyl substituents, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-5-phenyl-1-(piperidin-1-yl)-3H-pyrrolizin-3-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolizine Core: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or aldehydes.

    Introduction of the Acetyl Group: Acetylation can be performed using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Phenyl Substitution: The phenyl group can be introduced via Friedel-Crafts alkylation or through Suzuki coupling reactions.

    Piperidinyl Substitution: The piperidinyl group can be added through nucleophilic substitution reactions using piperidine and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-acetyl-5-phenyl-1-(piperidin-1-yl)-3H-pyrrolizin-3-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-acetyl-5-phenyl-1-(piperidin-1-yl)-3H-pyrrolizin-3-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways would depend on its structure and functional groups, which could modulate biological activity through binding or inhibition of these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-acetyl-5-phenyl-1-(morpholin-1-yl)-3H-pyrrolizin-3-one
  • 2-acetyl-5-phenyl-1-(pyrrolidin-1-yl)-3H-pyrrolizin-3-one

Uniqueness

The unique combination of acetyl, phenyl, and piperidinyl groups in 2-acetyl-5-phenyl-1-(piperidin-1-yl)-3H-pyrrolizin-3-one may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness can be explored in terms of binding affinity, selectivity, and overall efficacy in various applications.

Properties

IUPAC Name

2-acetyl-5-phenyl-1-piperidin-1-ylpyrrolizin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-14(23)18-19(21-12-6-3-7-13-21)17-11-10-16(22(17)20(18)24)15-8-4-2-5-9-15/h2,4-5,8-11H,3,6-7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEAJWOKHGZGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=CC=C(N2C1=O)C3=CC=CC=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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